molecular formula C17H22ClN3O3S B2542141 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1189459-66-2

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No. B2542141
CAS RN: 1189459-66-2
M. Wt: 383.89
InChI Key: FGMSRHAXXIQOHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized as part of an investigation into factor Xa inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the InChI Code for ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylate hydrochloride is 1S/C9H12N2O2S.ClH/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8;/h10H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride has a molecular weight of 248.73, and it is a solid at room temperature .

Scientific Research Applications

Factor Xa Inhibition

The compound has been investigated as a potential factor Xa inhibitor. Factor Xa plays a crucial role in the coagulation cascade, and inhibiting it can prevent thrombosis and embolism. Specifically, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized. Among these, compounds 3c and 3d, which possess a carbamoyl or N-methylcarbamoyl moiety, demonstrated potent inhibitory activities against factor Xa when administered orally to rats .

Synthesis of Edoxaban (FXa Inhibitor)

The compound serves as an intermediate in the synthesis of edoxaban , an activated coagulation factor X (FXa) inhibitor. Edoxaban is used clinically as an anticoagulant to prevent stroke and systemic embolism in patients with atrial fibrillation and venous thromboembolism. By inhibiting FXa, it prevents the formation of blood clots .

Antithrombotic Properties

Researchers have explored derivatives of this compound for their antithrombotic potential. Specifically, N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives have been synthesized using 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride. These derivatives show promise as antithrombotic agents .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For instance, ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride has been classified with the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 .

Future Directions

The future directions for the research and development of “N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride” and similar compounds could involve their potential use in the development of new antithrombotic drugs .

properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S.ClH/c1-4-20-8-7-12-15(10-20)24-17(18-12)19-16(21)11-5-6-13(22-2)14(9-11)23-3;/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMSRHAXXIQOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride

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